Cas no 2098049-36-4 (4-[(azetidin-3-yloxy)methyl]-2-methyl-1,3-oxazole)
![4-[(azetidin-3-yloxy)methyl]-2-methyl-1,3-oxazole structure](https://www.kuujia.com/scimg/cas/2098049-36-4x500.png)
4-[(azetidin-3-yloxy)methyl]-2-methyl-1,3-oxazole Chemical and Physical Properties
Names and Identifiers
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- 4-((Azetidin-3-yloxy)methyl)-2-methyloxazole
- 4-(Azetidin-3-yloxymethyl)-2-methyl-1,3-oxazole
- 4-[(azetidin-3-yloxy)methyl]-2-methyl-1,3-oxazole
-
- Inchi: 1S/C8H12N2O2/c1-6-10-7(4-11-6)5-12-8-2-9-3-8/h4,8-9H,2-3,5H2,1H3
- InChI Key: QRNNSKOFOXGSNI-UHFFFAOYSA-N
- SMILES: O(CC1=COC(C)=N1)C1CNC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 150
- Topological Polar Surface Area: 47.3
- XLogP3: -0.2
4-[(azetidin-3-yloxy)methyl]-2-methyl-1,3-oxazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1146848-2.5g |
4-[(azetidin-3-yloxy)methyl]-2-methyl-1,3-oxazole |
2098049-36-4 | 95% | 2.5g |
$2071.0 | 2023-10-25 | |
Life Chemicals | F2167-5532-2.5g |
4-[(azetidin-3-yloxy)methyl]-2-methyl-1,3-oxazole |
2098049-36-4 | 95%+ | 2.5g |
$2010.0 | 2023-09-06 | |
Enamine | EN300-1146848-0.1g |
4-[(azetidin-3-yloxy)methyl]-2-methyl-1,3-oxazole |
2098049-36-4 | 95% | 0.1g |
$930.0 | 2023-10-25 | |
Enamine | EN300-1146848-0.05g |
4-[(azetidin-3-yloxy)methyl]-2-methyl-1,3-oxazole |
2098049-36-4 | 95% | 0.05g |
$888.0 | 2023-10-25 | |
TRC | A247866-500mg |
4-[(Azetidin-3-yloxy)methyl]-2-methyl-1,3-oxazole |
2098049-36-4 | 500mg |
$ 1070.00 | 2022-06-08 | ||
Enamine | EN300-1146848-10g |
4-[(azetidin-3-yloxy)methyl]-2-methyl-1,3-oxazole |
2098049-36-4 | 95% | 10g |
$4545.0 | 2023-10-25 | |
Enamine | EN300-1146848-1g |
4-[(azetidin-3-yloxy)methyl]-2-methyl-1,3-oxazole |
2098049-36-4 | 95% | 1g |
$1057.0 | 2023-10-25 | |
Life Chemicals | F2167-5532-1g |
4-[(azetidin-3-yloxy)methyl]-2-methyl-1,3-oxazole |
2098049-36-4 | 95%+ | 1g |
$1005.0 | 2023-09-06 | |
Life Chemicals | F2167-5532-0.5g |
4-[(azetidin-3-yloxy)methyl]-2-methyl-1,3-oxazole |
2098049-36-4 | 95%+ | 0.5g |
$954.0 | 2023-09-06 | |
Enamine | EN300-1146848-0.25g |
4-[(azetidin-3-yloxy)methyl]-2-methyl-1,3-oxazole |
2098049-36-4 | 95% | 0.25g |
$972.0 | 2023-10-25 |
4-[(azetidin-3-yloxy)methyl]-2-methyl-1,3-oxazole Related Literature
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Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
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Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
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Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
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Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
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Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
Additional information on 4-[(azetidin-3-yloxy)methyl]-2-methyl-1,3-oxazole
Comprehensive Overview of 4-[(azetidin-3-yloxy)methyl]-2-methyl-1,3-oxazole (CAS No. 2098049-36-4)
4-[(azetidin-3-yloxy)methyl]-2-methyl-1,3-oxazole (CAS No. 2098049-36-4) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines an oxazole ring with an azetidine moiety, making it a versatile intermediate for drug discovery. Researchers are particularly interested in its potential applications as a bioactive scaffold in the development of novel therapeutics targeting inflammation, metabolic disorders, and infectious diseases.
The growing demand for small-molecule modulators in precision medicine has propelled the study of compounds like 4-[(azetidin-3-yloxy)methyl]-2-methyl-1,3-oxazole. Its azetidine-oxazole hybrid structure offers distinct advantages in drug design, including improved metabolic stability and enhanced binding affinity to biological targets. Recent publications highlight its role in optimizing kinase inhibitors and GPCR ligands, aligning with the industry's focus on personalized therapies.
From a synthetic chemistry perspective, the compound's CAS No. 2098049-36-4 serves as a critical identifier for researchers investigating its structure-activity relationships (SAR). Computational studies suggest that the oxazole methyl group and azetidinyloxy linker contribute to its conformational rigidity, a desirable property for fragment-based drug discovery. These characteristics make it a valuable candidate for medicinal chemistry optimization programs.
In the context of green chemistry trends, synthetic routes to 4-[(azetidin-3-yloxy)methyl]-2-methyl-1,3-oxazole are being reevaluated to reduce environmental impact. Catalytic methods employing transition-metal complexes or organocatalysts are gaining traction, addressing the pharmaceutical industry's push toward sustainable manufacturing. This aligns with frequent search queries about eco-friendly heterocycle synthesis and catalytic C-O bond formation techniques.
The compound's physicochemical properties, including its logP and hydrogen-bonding capacity, make it particularly relevant for central nervous system (CNS) drug development—a hot topic in neuroscience research. Its balanced lipophilicity profile suggests potential blood-brain barrier permeability, explaining why it frequently appears in studies about neuroprotective agents and neurodegenerative disease therapeutics.
Analytical characterization of CAS No. 2098049-36-4 typically involves advanced techniques like LC-MS and NMR spectroscopy, reflecting the pharmaceutical industry's emphasis on quality by design (QbD) principles. Recent patent literature discloses novel crystalline forms of the compound, highlighting its importance in polymorph screening—a critical step in pharmaceutical formulation development.
Emerging applications in agricultural chemistry demonstrate the compound's utility beyond human health. Its structural motifs show promise in developing next-generation crop protection agents, particularly against resistant pathogens. This dual applicability in pharmaceutical and agrochemical sectors makes it a compelling subject for translational research initiatives.
With the rise of AI-driven drug discovery, molecular databases increasingly feature 4-[(azetidin-3-yloxy)methyl]-2-methyl-1,3-oxazole as a privileged structure for virtual screening. Machine learning models trained on its derivatives could accelerate the identification of lead compounds, addressing the persistent demand for faster hit-to-lead optimization cycles in the pharmaceutical industry.
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